lithium;N,N-bis(trimethylsilyl)propan-1-amine
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Overview
Description
Preparation Methods
Lithium bis(trimethylsilyl)amide can be synthesized by the deprotonation of bis(trimethylsilyl)amine with n-butyllithium . The reaction can be performed in situ and the compound can be purified by sublimation or distillation . Industrial production methods involve the use of large-scale reactors and controlled environments to ensure high purity and yield .
Chemical Reactions Analysis
Lithium bis(trimethylsilyl)amide undergoes various types of reactions, including:
Deprotonation Reactions: It is widely used in organic synthesis for deprotonation reactions and base-catalyzed reactions.
Formation of Organolithium Compounds: It can form various organolithium compounds, including acetylides and lithium enolates.
Coupling Reactions: It is used in carbon-carbon bond forming reactions such as the Fráter–Seebach alkylation and mixed Claisen condensations.
Common reagents and conditions used in these reactions include aprotic solvents like tetrahydrofuran (THF), hexane, and toluene . Major products formed from these reactions include enolates, dienes, and other organolithium compounds .
Scientific Research Applications
Lithium bis(trimethylsilyl)amide has a wide range of scientific research applications:
Biology: It is used in the synthesis of biologically active compounds and in the study of enzyme mechanisms.
Medicine: It is used in the synthesis of pharmaceuticals and in the development of new drug candidates.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism by which lithium bis(trimethylsilyl)amide exerts its effects involves its strong basicity and non-nucleophilic nature . It acts as a base to deprotonate various substrates, facilitating the formation of enolates, dienes, and other reactive intermediates . The molecular targets and pathways involved include the deprotonation of acidic protons and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Lithium bis(trimethylsilyl)amide is unique in its strong non-nucleophilic basicity and its ability to form stable organolithium compounds . Similar compounds include:
Sodium bis(trimethylsilyl)amide: Similar in structure and reactivity but with sodium instead of lithium.
Potassium bis(trimethylsilyl)amide: Similar in structure and reactivity but with potassium instead of lithium.
These similar compounds share the same basicity and non-nucleophilic nature but differ in their reactivity and solubility due to the different alkali metals involved .
Properties
CAS No. |
289719-98-8 |
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Molecular Formula |
C9H24LiNSi2 |
Molecular Weight |
209.4 g/mol |
IUPAC Name |
lithium;N,N-bis(trimethylsilyl)propan-1-amine |
InChI |
InChI=1S/C9H24NSi2.Li/c1-8-9-10(11(2,3)4)12(5,6)7;/h1,8-9H2,2-7H3;/q-1;+1 |
InChI Key |
MJMJEGXKUQAIQI-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)N(CC[CH2-])[Si](C)(C)C |
Origin of Product |
United States |
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